molecular formula C18H18FN5O2 B2658694 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 921890-73-5

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2658694
CAS RN: 921890-73-5
M. Wt: 355.373
InChI Key: JNQANQRECFHDGC-UHFFFAOYSA-N
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Description

“N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide” is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure .


Molecular Structure Analysis

The molecular structure of this compound is intricate, with several functional groups. The exact structure is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Anticancer Potential

Research has indicated the potential of compounds structurally related to N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide in inhibiting the proliferation of various cancer cell lines. For instance, thiazole-aminopiperidine hybrid analogues, including compounds with a substituted benzyl component similar to the 4-fluorobenzyl group, have shown promising activity against Mycobacterium tuberculosis, along with notable anticancer properties (V. U. Jeankumar et al., 2013). Additionally, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their cytotoxic activity, highlighting the relevance of the pyrazolo[3,4-d]pyrimidin structure in cancer research (Ashraf S. Hassan et al., 2015).

Role in Enzyme Inhibition

Novel pyrazolopyrimidines derivatives have also been explored for their anticancer and anti-5-lipoxygenase activities, underscoring the versatility of this chemical framework in targeting different biochemical pathways (A. Rahmouni et al., 2016). These findings suggest that similar compounds, including this compound, could serve as lead compounds for the development of new therapeutic agents targeting specific enzymes involved in disease pathways.

Imaging and Diagnostic Applications

Further, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging with positron emission tomography (PET), demonstrating the applicability of such compounds in diagnostic imaging and potentially enhancing the detection and monitoring of cancer (Jingli Xu et al., 2012). This research highlights the importance of fluoro-containing derivatives, like this compound, in developing advanced diagnostic tools.

Synthesis and Molecular Characterization

The synthesis and molecular characterization of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines have also been reported, focusing on the modification of these compounds to explore their biological activity and chemical properties (A. Eleev et al., 2015). Such studies provide valuable insights into the chemical manipulation and optimization of fluoro-substituted pyrazolopyrimidines for various scientific applications.

Mechanism of Action

This compound acts as a soluble guanylate cyclase activator. It was observed that it could reduce the expression of COL1A1 in HSC-T6 cells, which means that the extracellular matrix molecules’ deposition was also reduced .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-14-5-1-12(2-6-14)10-23-11-21-16-15(18(23)26)9-22-24(16)8-7-20-17(25)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQANQRECFHDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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